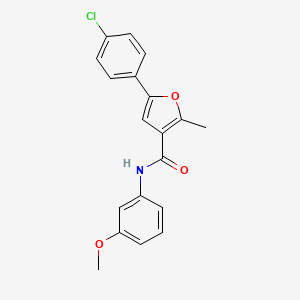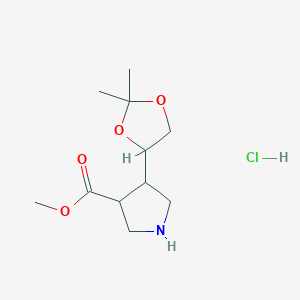
Methyl 4-(2,2-dimethyl-1,3-dioxolan-4-yl)pyrrolidine-3-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrrolidine, which is a cyclic amine, and dioxolane, which is a type of acetal, a functional group that is often used in organic chemistry to protect aldehyde or ketone functional groups during chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the dioxolane ring, possibly through an acetal formation reaction involving a diol (a molecule with two alcohol groups) and a carbonyl compound (like an aldehyde or ketone). The pyrrolidine ring could potentially be formed through a cyclization reaction involving an amine and a suitable electrophile .Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex, with the pyrrolidine and dioxolane rings adding a significant amount of three-dimensionality to the molecule. The presence of the carboxylate group would also likely make the compound polar, and potentially capable of participating in hydrogen bonding .科学的研究の応用
Bio-Based Solvents
This compound has been highlighted in the development of new bio-based solvents . Traditional solvents often have sustainability and toxicity issues, and there is a growing interest in developing safer, bio-based alternatives . This compound, which can be synthesized from glycerol, is an attractive candidate as a replacement solvent .
Antioxidant Activity
The compound has been evaluated for its antioxidant action . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Antinociceptive Effects
The compound has been studied for its antinociceptive effects . Antinociception is the action or process of blocking the detection of a painful or injurious stimulus by sensory neurons .
Anti-Edematogenic Effects
Research has also explored the compound’s anti-edematogenic effects . Edema is swelling caused by excess fluid trapped in your body’s tissues .
Synthesis of Organic Building Blocks
The compound may be used to synthesize organic building blocks like ®-2,3-dihydroxy-3-methylbutyl toluene-p-sulfonate and (2 S,8 R)-2-amino-8-[® 2,2-dimethyl-1,3-dioxolan-4-yl]-8-oxooctanoic acid .
Safety and Hazards
Again, without specific information, it’s hard to say for sure, but as with any chemical compound, appropriate safety precautions should be taken when handling this compound. This could include wearing appropriate personal protective equipment, and ensuring that work is carried out in a well-ventilated area .
将来の方向性
The future directions for research into this compound would likely depend on its intended application. If it shows promise in biological applications, for example, further studies could be carried out to investigate its mechanism of action, potential side effects, and efficacy compared to existing treatments .
特性
IUPAC Name |
methyl 4-(2,2-dimethyl-1,3-dioxolan-4-yl)pyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4.ClH/c1-11(2)15-6-9(16-11)7-4-12-5-8(7)10(13)14-3;/h7-9,12H,4-6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEGGZZBVGGVEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2CNCC2C(=O)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2,2-dimethyl-1,3-dioxolan-4-yl)pyrrolidine-3-carboxylate;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid](/img/structure/B2882895.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2882896.png)

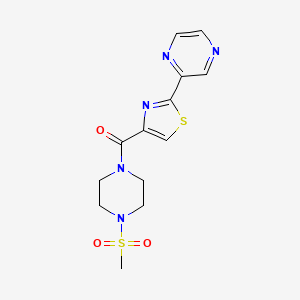
![3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2882900.png)
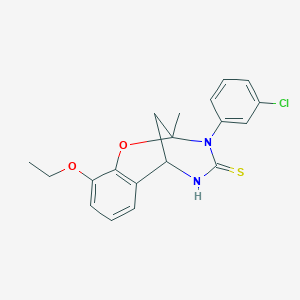
![1-benzyl-6-fluoro-3-[(3-methylphenyl)sulfonyl]-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2882902.png)


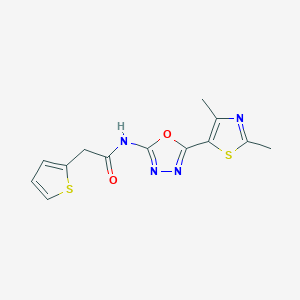
![1-Amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol](/img/structure/B2882908.png)
![4-butyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2882909.png)
![N-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)propyl]prop-2-enamide](/img/structure/B2882911.png)
